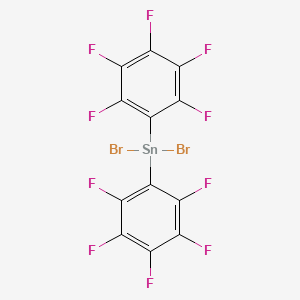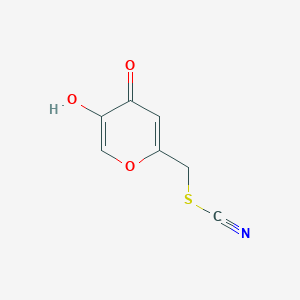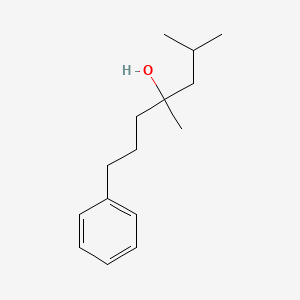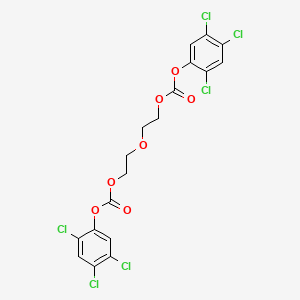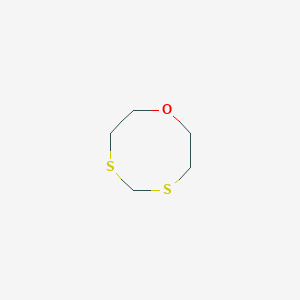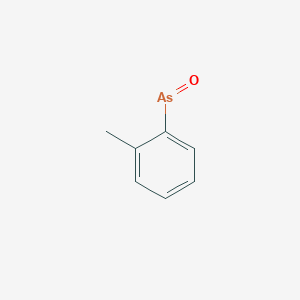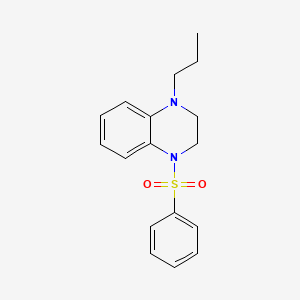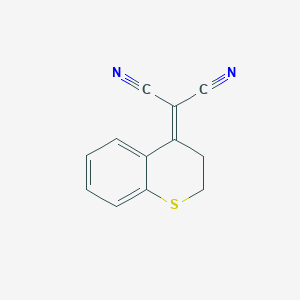
Propanedinitrile, (2,3-dihydro-4H-1-benzothiopyran-4-ylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedinitrile, (2,3-dihydro-4H-1-benzothiopyran-4-ylidene)- is a chemical compound with the molecular formula C12H8N2S It is known for its unique structure, which includes a benzothiopyran ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, (2,3-dihydro-4H-1-benzothiopyran-4-ylidene)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of 2,3-dihydro-4H-1-benzothiopyran-4-one with malononitrile in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Propanedinitrile, (2,3-dihydro-4H-1-benzothiopyran-4-ylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The benzothiopyran ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the benzothiopyran ring.
Aplicaciones Científicas De Investigación
Propanedinitrile, (2,3-dihydro-4H-1-benzothiopyran-4-ylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which Propanedinitrile, (2,3-dihydro-4H-1-benzothiopyran-4-ylidene)- exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Propanedinitrile, (2,3-dihydro-4H-1-benzopyran-4-ylidene)-
- Propanedinitrile, (2,3-dihydro-4H-1-benzofuran-4-ylidene)-
Uniqueness
Propanedinitrile, (2,3-dihydro-4H-1-benzothiopyran-4-ylidene)- is unique due to the presence of the sulfur atom in the benzothiopyran ring, which imparts distinct chemical and physical properties compared to its oxygen-containing analogs .
Propiedades
Número CAS |
6251-36-1 |
|---|---|
Fórmula molecular |
C12H8N2S |
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
2-(2,3-dihydrothiochromen-4-ylidene)propanedinitrile |
InChI |
InChI=1S/C12H8N2S/c13-7-9(8-14)10-5-6-15-12-4-2-1-3-11(10)12/h1-4H,5-6H2 |
Clave InChI |
SHUJYVMRFRCEBN-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2=CC=CC=C2C1=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide](/img/structure/B14735077.png)

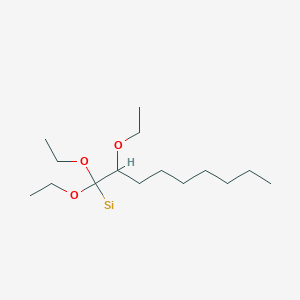

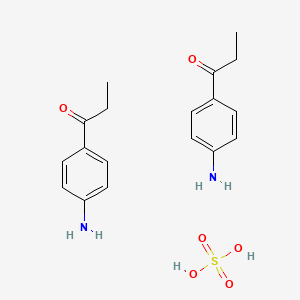
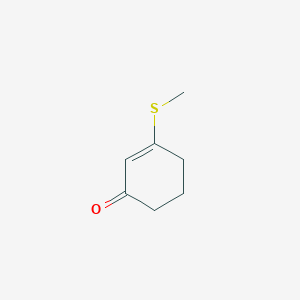
![Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester](/img/structure/B14735120.png)
